molecular formula C22H20O7 B2437916 (Z)-allyl 2-((2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 858768-12-4

(Z)-allyl 2-((2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B2437916
CAS No.: 858768-12-4
M. Wt: 396.395
InChI Key: QLDYRDVFZLUHJC-JMIUGGIZSA-N
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Description

(Z)-allyl 2-((2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a useful research compound. Its molecular formula is C22H20O7 and its molecular weight is 396.395. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Application in Polyene Synthesis

  • Research Context : The synthesis of cyclic alkenyl dimethylsiloxanes from alkynyl benzyldimethylsilanes demonstrates the application of compounds with structural similarities to (Z)-allyl 2-((2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate in polyene synthesis. This process involves semi-hydrogenation, debenzylation, and cyclization steps (Gudmundsson et al., 2019).

Formation of Imidazolidine Derivatives

  • Research Context : The reaction of dimethyl (2,2-dimethylhydrazino)succinate with allyl and phenyl isothiocyanates leads to the formation of imidazolidine derivatives. This showcases the reactivity of such compounds in producing esters of 1-substituted (3-dimethylamino-5-oxo-2-thioxo-4-imidazolidinyl)acetic acids, underlining the potential for the creation of complex molecular structures (Bremanis et al., 1987).

Synthesis of Anti-Microbial Agents

  • Research Context : The synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates from similar structures demonstrates potential applications in developing anti-microbial agents. This involves reactions with mercapto acetic acid and subsequent hydrolysis and condensation steps (Spoorthy et al., 2021).

Enantioselective Synthesis in Pharmacology

  • Research Context : The enantioselective synthesis of compounds like 4,5,6,7-tetrahydro-4-oxo-benzofuran-5-yl acetate, which share structural elements with the compound , is significant in pharmacological research. This involves manganese(III) acetate-mediated acetoxylation and enzyme-mediated kinetic resolution, indicating the compound's potential in creating pharmacologically relevant enantiomers (Demir et al., 2007).

Complexing Properties in Membrane Processes

  • Research Context : The synthesis of alkyl (3-oxo-2,3-dihydrothiophen-2-ylidene)- and (4-oxothiazolidin-5-ylidene)acetate derivatives showcases the use of compounds with similar structures in membrane processes. These compounds, upon treatment with zinc in acetic acid, demonstrate potential as sodium cation carriers (Kosterina et al., 2004).

Antifungal Synthesis from Morita-Baylis-Hillman Acetates

  • Research Context : The synthesis of (Z)-3-(4-methoxybenzylidene)thiochroman-4-one, an antifungal compound, from Morita-Baylis-Hillman acetates underlines the importance of similar structures in the creation of bioactive molecules. This involves treatment with benzene thiol and aqueous NaOH, indicating potential applications in antifungal drug development (Das et al., 2007).

Structural Characterization in Drug Design

  • Research Context : The treatment of 4-amino-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with 3,4-dimethoxybenzaldehyde demonstrates the significance of such compounds in drug design. The binding interactions with human prostaglandin reductase (PTGR2) highlight their potential in inhibitory action and drug development (Nayak & Poojary, 2019).

Properties

IUPAC Name

prop-2-enyl 2-[[(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O7/c1-4-9-27-21(23)13-28-16-7-8-17-19(12-16)29-20(22(17)24)10-14-5-6-15(25-2)11-18(14)26-3/h4-8,10-12H,1,9,13H2,2-3H3/b20-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDYRDVFZLUHJC-JMIUGGIZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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